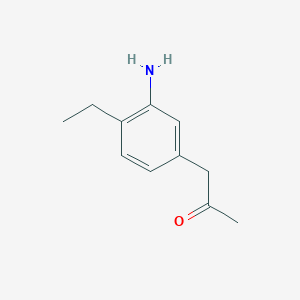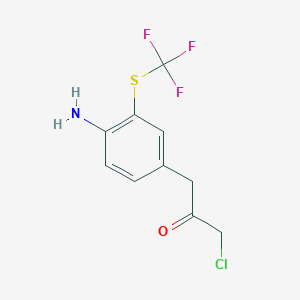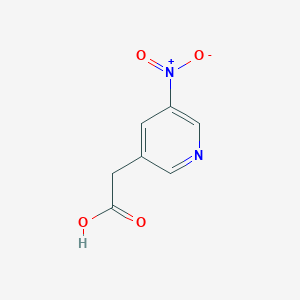
2-(5-Nitropyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Nitropyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H6N2O4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a nitro group at the 5-position of the pyridine ring and an acetic acid moiety at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitropyridin-3-yl)acetic acid typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent reactions can introduce the acetic acid moiety at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial production.
化学反応の分析
Types of Reactions
2-(5-Nitropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include iron (Fe) in the presence of acetic acid or catalytic hydrogenation.
Substitution: Reagents like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group can yield 3-aminopyridine derivatives.
Substitution: Substitution reactions can produce various 2-substituted-5-nitropyridines.
科学的研究の応用
2-(5-Nitropyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(5-Nitropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the acetic acid moiety.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of an acetic acid group.
4-Aminopyridine: Contains an amino group instead of a nitro group.
Uniqueness
2-(5-Nitropyridin-3-yl)acetic acid is unique due to the presence of both a nitro group and an acetic acid moiety, which confer distinct chemical and biological properties.
特性
分子式 |
C7H6N2O4 |
|---|---|
分子量 |
182.13 g/mol |
IUPAC名 |
2-(5-nitropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)2-5-1-6(9(12)13)4-8-3-5/h1,3-4H,2H2,(H,10,11) |
InChIキー |
LNDSDVVBOHIRQZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1[N+](=O)[O-])CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14043235.png)
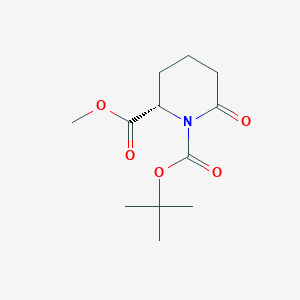
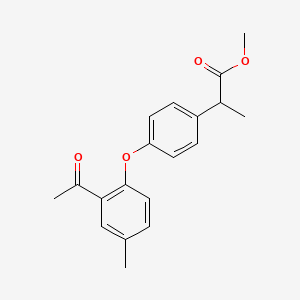
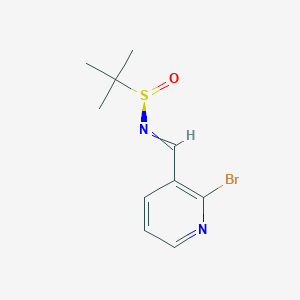
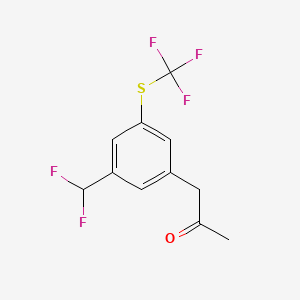


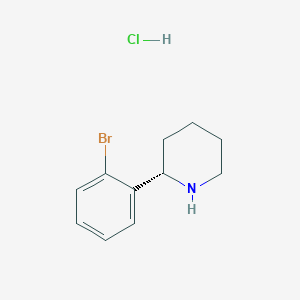
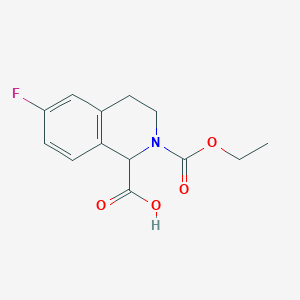
![methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride](/img/structure/B14043315.png)
